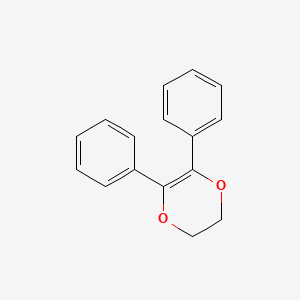

5,6-Diphenyl-2,3-dihydro-1,4-dioxine

Description

Properties

CAS No. |

4344-45-0 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

5,6-diphenyl-2,3-dihydro-1,4-dioxine |

InChI |

InChI=1S/C16H14O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

HPQYNRUMTUIAIP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

- The 5,6-diphenyl groups in the parent compound enhance π-π stacking interactions, crucial for DNA intercalation and photo-cleavage . In contrast, methyl substituents (e.g., trimethyl analog) reduce steric hindrance but may diminish target affinity .

- Benzofuran fusion (PAR4 antagonists) introduces planar aromaticity, improving binding to hydrophobic enzyme pockets (e.g., PAR4) and enhancing antiplatelet activity .

Biological Targets: DNA photo-cleavage: Unique to diphenyl derivatives due to photochemical reactivity . Enzyme Inhibition: Sulfonamide-functionalized benzodioxines (e.g., 5c, 5e) show moderate lipoxygenase inhibition, likely due to hydrogen bonding with the sulfonamide group . Immunomodulation: The [3-(benzodioxin-6-yl)phenyl]methanol scaffold exhibits high predicted potency in PD-1/PD-L1 inhibition, highlighting its versatility in drug discovery .

Metabolic Stability :

- PAR4 antagonists (e.g., compound 36) demonstrate superior metabolic stability (T1/2 = 97.6 min), making them promising candidates for in vivo applications compared to shorter-lived analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5,6-Diphenyl-2,3-dihydro-1,4-dioxine, and how can purity be optimized?

- Methodological Answer : A common synthetic approach involves cyclization of substituted diols with appropriate electrophiles. For example, sulfonyl chloride intermediates (as seen in analogous dioxane derivatives) can facilitate ring closure under controlled conditions . Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures is recommended to achieve >95% purity. Analytical techniques like HPLC-MS and ¹H/¹³C NMR should confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) for thermal degradation profiles and UV-Vis spectroscopy to monitor photolytic degradation. For hydrolytic stability, incubate the compound in buffered solutions (pH 3–9) at 37°C, with LC-MS tracking degradation products over 72 hours . Control experiments must account for solvent interactions, as dioxane derivatives are prone to oxidation in polar aprotic solvents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Reaction path searches using nudged elastic band (NEB) methods, as implemented in ICReDD’s workflow, help identify transition states and optimize catalytic pathways . Pair computational results with experimental validation via in situ FTIR or Raman spectroscopy to resolve discrepancies .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validate assays using orthogonal methods. For example:

- If cytotoxicity varies between cell lines, perform proteomic profiling to identify target-binding proteins.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with in silico docking results (AutoDock Vina or Schrödinger).

- Statistical tools like principal component analysis (PCA) can isolate assay-specific variables (e.g., solvent effects, cell membrane permeability) .

Q. What experimental designs are effective for studying the compound’s interactions with environmental surfaces or nanomaterials?

- Methodological Answer : Employ microspectroscopic imaging (AFM-IR or ToF-SIMS) to map adsorption dynamics on silica or polymer surfaces . For nanomaterial interactions, use factorial design (e.g., 2³ factorial matrix) to test variables like pH, temperature, and nanoparticle size. Surface plasmon resonance (SPR) can quantify binding kinetics in real time .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

Verify sample purity via high-resolution mass spectrometry (HRMS).

Recalculate NMR chemical shifts using solvent-corrected DFT (e.g., PCM model in Gaussian).

If discrepancies persist, consider dynamic effects (e.g., ring puckering in dioxine derivatives) using molecular dynamics (MD) simulations .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).

- Monitor intermediates in real time with inline PAT tools (ReactIR or Raman probes).

- Statistically analyze yield distributions (ANOVA) to identify critical process parameters .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., as a ligand or building block)?

- Methodological Answer :

- For coordination polymers: Screen metal salts (e.g., Cu(II), Zn(II)) in solvothermal reactions, characterizing structures via SC-XRD and BET surface area analysis.

- For optoelectronics: Measure charge transport properties using field-effect transistor (FET) configurations and compare with DFT-predicted bandgaps .

Q. What advanced spectroscopic techniques elucidate its role in radical-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.